salvinorin B 2-methoxyethoxymethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salvinorin B 2-methoxyethoxymethyl ether is a semi-synthetic analogue of the natural product salvinorin A. This compound is known for its increased affinity and potency at the kappa-opioid receptor, making it a subject of interest in scientific research. It has a longer duration of action compared to salvinorin A, lasting around 2-3 hours .
Preparation Methods
Salvinorin B 2-methoxyethoxymethyl ether is synthesized from salvinorin B. The synthetic route involves the methoxymethylation of salvinorin B. The reaction conditions typically include the use of methoxymethyl chloride in the presence of a base such as potassium carbonate
Chemical Reactions Analysis
Salvinorin B 2-methoxyethoxymethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Salvinorin B 2-methoxyethoxymethyl ether has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of kappa-opioid receptor agonists.
Biology: The compound is used to investigate the biological effects of kappa-opioid receptor activation.
Medicine: Research is being conducted on its potential therapeutic applications, including pain management and treatment of neurological disorders.
Industry: While not widely used in industrial applications, it serves as a valuable tool in pharmaceutical research
Mechanism of Action
Salvinorin B 2-methoxyethoxymethyl ether exerts its effects by binding to the kappa-opioid receptor. This interaction leads to the activation of G-protein coupled pathways, resulting in various physiological responses. The compound has a higher affinity and potency at the kappa-opioid receptor compared to salvinorin A, making it a more effective agonist .
Comparison with Similar Compounds
Salvinorin B 2-methoxyethoxymethyl ether is similar to other salvinorin derivatives, such as:
Salvinorin A: The natural product from which it is derived.
Salvinorin B ethoxymethyl ether: Another semi-synthetic analogue with similar properties but different chemical modifications.
Salvinorin B beta-tetrahydropyran ether: A derivative with unique structural features and pharmacological properties.
The uniqueness of this compound lies in its increased duration of action and higher potency at the kappa-opioid receptor .
Properties
Molecular Formula |
C25H34O9 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-(2-methoxyethoxymethoxy)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C25H34O9/c1-24-7-5-16-23(28)34-19(15-6-8-31-13-15)12-25(16,2)21(24)20(26)18(11-17(24)22(27)30-4)33-14-32-10-9-29-3/h6,8,13,16-19,21H,5,7,9-12,14H2,1-4H3/t16-,17-,18-,19-,21-,24-,25-/m0/s1 |
InChI Key |
PIISJSXOJJEJHX-BYDLNXCSSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OCOCCOC)C)C4=COC=C4 |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OCOCCOC)C)C4=COC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.